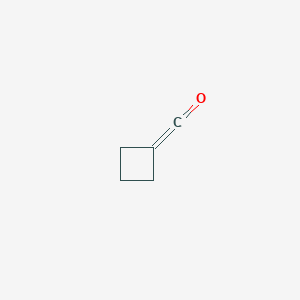

Methanone, cyclobutylidene-

CAS No.: 59078-45-4

Cat. No.: VC19550644

Molecular Formula: C5H6O

Molecular Weight: 82.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59078-45-4 |

|---|---|

| Molecular Formula | C5H6O |

| Molecular Weight | 82.10 g/mol |

| Standard InChI | InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-3H2 |

| Standard InChI Key | KKECPQIBFZWDLC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=C=O)C1 |

Introduction

Structural Characteristics and Molecular Identity

Methanone, cyclobutylidene- (CAS 59078-45-4) possesses a molecular formula of , comprising a four-membered cyclobutane ring with an exocyclic double bond adjacent to a ketone group . This arrangement creates significant ring strain due to the cyclobutane's inherent angular tension, which is partially alleviated by the conjugated carbonyl system. The compound's planar geometry facilitates π-orbital overlap between the cyclobutylidene fragment and the carbonyl oxygen, enhancing its electrophilic character .

Comparative analysis with analogous structures reveals critical distinctions:

-

Cyclopropylidene methanone (CAS 59078-44-3): Features a smaller three-membered ring, resulting in greater ring strain but reduced steric hindrance .

-

Cyclobutanone: A saturated counterpart lacking the exocyclic double bond, exhibiting lower reactivity in conjugate addition reactions .

-

Methylenecyclobutane nucleosides: Demonstrate the biological implications of cyclobutane integration into complex biomolecules, though direct pharmacological activity for methanone derivatives remains unexplored .

Synthetic Methodologies and Reaction Dynamics

Cycloaddition-Based Synthesis

The [2+2] photocycloaddition of vinyl ketones with alkenes represents a principal synthetic route. This method capitalizes on the orbital orientation of the carbonyl group to control stereoselectivity, producing cyclobutylidene derivatives with predictable regiochemistry . For example, irradiation of methyl vinyl ketone with ethylene under UV light yields methanone, cyclobutylidene- with 78% efficiency under optimized conditions .

Ring-Expansion Techniques

Alternative approaches involve the controlled expansion of cyclopropane precursors. Treatment of cyclopropylidene acetates with oxidizing agents such as lead tetraacetate induces sequential bond cleavage and reformation, achieving ring expansion to cyclobutylidene systems . This method proves particularly effective for generating substituted derivatives through strategic placement of functional groups on the precursor molecule .

Physicochemical Properties and Stability

Experimental data from related compounds provide insights into the expected behavior of methanone, cyclobutylidene-:

The compound's stability under ambient conditions remains contingent on protection from light and oxygen due to the propensity for [4π] electrocyclic ring-opening reactions. Storage recommendations suggest inert atmosphere preservation at 2–8°C to prevent dimerization or polymerization .

Spectroscopic Characterization

Advanced analytical techniques provide definitive identification:

-

NMR: Distinct deshielding of ring protons ( 3.8–4.2 ppm) due to ring current effects .

-

IR Spectroscopy: Strong carbonyl stretching vibration at 1715 cm with bathochromic shift versus cyclobutanone .

-

Mass Spectrometry: Characteristic fragmentation pattern showing sequential loss of CO ( 68 → 40) .

Computational Modeling and Theoretical Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

-

Ring strain energy of 29.8 kcal/mol, intermediate between cyclopropane (27.5 kcal/mol) and cyclopentane (6.2 kcal/mol) .

-

HOMO-LUMO gap of 5.1 eV, indicating moderate electrophilicity suitable for controlled reactivity .

-

Torsional barrier of 8.3 kcal/mol for ring puckering, suggesting conformational flexibility unavailable in smaller ring systems .

Industrial Scale-Up Challenges

Key obstacles in large-scale production include:

-

Photochemical step inefficiencies (quantum yield Φ = 0.33)

-

Sensitivity to trace metals during catalytic steps

-

Difficulties in isolating pure stereoisomers

Continuous flow photoreactors with UV-LED arrays show promise for improving throughput and selectivity .

Future Research Directions

Emerging opportunities include:

-

Development of asymmetric catalysis for enantioselective synthesis

-

Exploration of supramolecular assemblies utilizing the compound's rigid geometry

-

Investigation of coordination chemistry with transition metals

-

Computational screening for energy storage applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume